N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, a chromenone moiety, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” belongs to a class of compounds known as thiophenes and chromenes. These classes of compounds are known to interact with various biological targets. For instance, thiophene derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical Pathways
Thiophene and chromene derivatives can affect various biochemical pathways. For example, some thiophene derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects depending on the target it interacts with .
Biochemical Analysis
Biochemical Properties
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial as it helps reduce inflammation and pain. Additionally, the compound interacts with other biomolecules such as kinases, which are essential in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and possibly other conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the synthesis of prostaglandins, which are mediators of inflammation . Additionally, it may interact with other enzymes and receptors, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions are critical for understanding the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and pain . At higher doses, toxic or adverse effects may occur, including potential damage to organs and tissues. Understanding the dosage-response relationship is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing their levels and mitigating inflammation. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes determine the compound’s bioavailability and therapeutic efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s use in clinical settings.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Detailed studies on the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Coupling Reactions: The final step involves coupling the chromenone and thiophene moieties through an amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Chromenone Derivatives: Compounds containing the chromenone moiety, such as 4H-chromen-4-one.
Uniqueness
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)26-21(18)22-20(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCAQQYIKZYRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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